![molecular formula C11H15ClN2O B3199851 [4-(4-Chlorophenyl)morpholin-2-yl]methanamine CAS No. 1017166-10-7](/img/structure/B3199851.png)
[4-(4-Chlorophenyl)morpholin-2-yl]methanamine
Overview
Description
“[4-(4-Chlorophenyl)morpholin-2-yl]methanamine” is a chemical compound with the CAS Number: 1017166-10-7 . Its molecular weight is 226.71 , and its molecular formula is C11H15ClN2O . It appears as an oil in its physical form .
Molecular Structure Analysis
The InChI code for “[4-(4-Chlorophenyl)morpholin-2-yl]methanamine” is 1S/C11H15ClN2O/c12-9-1-3-10(4-2-9)14-5-6-15-11(7-13)8-14/h1-4,11H,5-8,13H2 .Physical And Chemical Properties Analysis
“[4-(4-Chlorophenyl)morpholin-2-yl]methanamine” is an oil . More detailed physical and chemical properties were not available in the search results.Scientific Research Applications
Pharmacological and Biochemical Research
Morpholine Derivatives : Morpholine is a versatile moiety present in various pharmacologically active compounds. Studies have explored the broad spectrum of pharmacological profiles of morpholine derivatives, highlighting their significance in drug design and synthesis. These derivatives demonstrate a range of activities, including potential treatments for neuropsychiatric disorders through modulation of dopamine D2 receptors (Jůza et al., 2022; Asif & Imran, 2019). The development of such compounds underscores the utility of morpholine and its analogs in addressing complex health conditions (Jůza et al., 2022) (Asif & Imran, 2019).
Antisense Research : Morpholino oligomers, incorporating the morpholine ring, have been used in gene function studies across various model organisms. These oligomers provide a method for inhibiting gene expression, showcasing the application of morpholine derivatives in molecular biology and genetics (Heasman, 2002). This research avenue supports the development of targeted therapies and genetic interventions (Heasman, 2002).
Environmental and Toxicological Studies
- Chlorophenols in Environment : Research on chlorophenols, which share structural similarity with the chlorophenyl group in the compound of interest, reveals their environmental persistence and toxicity. These compounds, arising from industrial and agricultural sources, pose risks to aquatic life and ecosystems. The studies call for monitoring and mitigating the environmental impact of such chemicals (Peng et al., 2016; Ge et al., 2017). Understanding the behavior and effects of chlorophenols contributes to environmental protection and public health safety (Peng et al., 2016) (Ge et al., 2017).
Safety and Hazards
properties
IUPAC Name |
[4-(4-chlorophenyl)morpholin-2-yl]methanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O/c12-9-1-3-10(4-2-9)14-5-6-15-11(7-13)8-14/h1-4,11H,5-8,13H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAUUSDGWHWVEGZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C2=CC=C(C=C2)Cl)CN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(4-Chlorophenyl)morpholin-2-yl]methanamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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